2,2-Dimethyl-propionic acid oxazol-2-ylmethyl ester
Description
Properties
IUPAC Name |
1,3-oxazol-2-ylmethyl 2,2-dimethylpropanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO3/c1-9(2,3)8(11)13-6-7-10-4-5-12-7/h4-5H,6H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCPBTFZAEZFJMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)OCC1=NC=CO1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Esterification via Steglich Conditions
The Steglich esterification method is a cornerstone for forming esters from carboxylic acids and alcohols under mild conditions. For this compound, oxazol-2-ylmethanol reacts with pivalic acid using dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as coupling agents . This approach proceeds via activation of the carboxylic acid to an intermediate O-acylisourea, which subsequently reacts with the oxazole alcohol.
Reaction Conditions :
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Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF)
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Temperature : 0–25°C
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Catalysts : DCC (1.2 eq.), DMAP (0.1 eq.)
This method is favored for its operational simplicity and compatibility with acid-sensitive substrates. However, the necessity to remove dicyclohexylurea byproducts complicates purification.
Mitsunobu Reaction for Stereochemical Control
The Mitsunobu reaction enables esterification with retention of configuration at the alcohol center, making it ideal for chiral oxazole derivatives. Here, diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (PPh₃) facilitate the coupling of oxazol-2-ylmethanol with pivalic acid .
Reaction Conditions :
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Solvent : THF or dimethylformamide (DMF)
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Temperature : 25°C
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Reagents : DIAD (1.5 eq.), PPh₃ (1.5 eq.)
While effective, this method requires anhydrous conditions and generates stoichiometric phosphine oxide waste, limiting scalability.
Acid Chloride Mediated Esterification
Activation of pivalic acid as its acid chloride (via thionyl chloride or oxalyl chloride) followed by reaction with oxazol-2-ylmethanol is a classical approach. The acid chloride intermediate is highly reactive, enabling rapid ester formation under basic conditions .
Reaction Conditions :
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Acid Activation : SOCl₂ (2 eq.), reflux, 2 h
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Coupling : Pyridine (3 eq.), 0°C → 25°C, 12 h
This method offers high yields but necessitates careful handling of corrosive reagents and gaseous byproducts (HCl, SO₂).
Trichloroacetimidate Activation with TMSOTf
A novel approach adapted from C–C bond-forming methodologies involves pivalic acid trichloroacetimidate as an electrophilic partner. Oxazol-2-ylmethanol reacts with the imidate in the presence of trimethylsilyl triflate (TMSOTf), a Lewis acid catalyst .
Reaction Conditions :
This method avoids racemization and is compatible with thermally labile substrates, though imidate preparation adds synthetic steps.
Silyl Ketene Acetal Coupling
Inspired by industrial-scale esterifications, this method employs a silyl ketene acetal derived from pivalic acid. The oxazole alcohol undergoes nucleophilic attack on the activated silyl intermediate, facilitated by ZnF₂ and Pd(dba)₃ catalysts .
Reaction Conditions :
-
Silyl Reagent : Methyltrimethylsilyl dimethylketene acetal (1.2 eq.)
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Catalysts : ZnF₂ (0.2 eq.), Pd(dba)₃ (0.05 eq.)
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Solvent : DMF
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Temperature : 80°C, 18 h
This route excels in scalability and efficiency, with minimal byproduct formation, making it suitable for bulk synthesis.
Comparative Analysis of Methods
| Method | Catalyst/Reagent | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|
| Steglich Esterification | DCC/DMAP | 70–85 | Mild conditions, broad compatibility | Tedious purification |
| Mitsunobu Reaction | DIAD/PPh₃ | 65–78 | Stereochemical retention | High reagent cost, phosphine oxide waste |
| Acid Chloride Method | SOCl₂/pyridine | 80–90 | High reactivity, fast kinetics | Corrosive reagents, gaseous byproducts |
| Trichloroacetimidate | TMSOTf | 75–88 | No racemization, mild conditions | Multi-step imidate synthesis |
| Silyl Ketene Acetal | ZnF₂/Pd(dba)₃ | 88–94 | High yield, scalable | Requires specialized silyl reagents |
Chemical Reactions Analysis
2,2-Dimethyl-propionic acid oxazol-2-ylmethyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or other reduced products.
Substitution: The oxazole ring can undergo substitution reactions with electrophiles or nucleophiles, depending on the reaction conditions.
Scientific Research Applications
2,2-Dimethyl-propionic acid oxazol-2-ylmethyl ester is utilized in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in studying reaction mechanisms and pathways.
Biology: This compound is used in biochemical assays and as a probe to study enzyme activities and interactions.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 2,2-Dimethyl-propionic acid oxazol-2-ylmethyl ester involves its interaction with specific molecular targets and pathways. The oxazole ring can participate in various chemical reactions, including nucleophilic and electrophilic attacks, which can lead to the formation of new chemical bonds and products. The ester group can undergo hydrolysis, releasing the corresponding acid and alcohol, which can further participate in biochemical processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs of 2,2-dimethyl-propionic acid esters, emphasizing differences in substituents, molecular properties, and applications:
Structural and Electronic Differences
- Oxazole vs. Furan/Purine Substituents: The oxazole ring (C₃H₃NO) introduces both nitrogen and oxygen heteroatoms, increasing polarity and hydrogen-bonding capacity compared to furan (C₄H₄O) or purine (C₅H₄N₄) derivatives. This may enhance metabolic stability and receptor-binding specificity .
- Chlorophenyl vs.
Physicochemical Properties
- Boiling Points and Solubility: Ethyl 3-chloro-2,2-dimethylpropanoate () has a higher density (1.08 g/cm³) and lower polarity due to the chloro group, whereas methyl 2,2-dimethyl-3-hydroxypropionate () is a liquid with improved water solubility due to its hydroxyl group.
- Synthetic Accessibility : Furan-2-yl derivatives () are synthesized in 80% yield via straightforward acylation, while purine-linked esters () require multi-step nucleophilic substitutions, reflecting the complexity of heteroaromatic systems.
Biological Activity
2,2-Dimethyl-propionic acid oxazol-2-ylmethyl ester is a compound of interest in medicinal chemistry and biological research due to its unique structure and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies, backed by diverse research findings.
Chemical Structure and Properties
The compound features a dimethylpropionic acid moiety linked to an oxazole ring through a methyl ester group. This configuration influences its solubility, reactivity, and interaction with biological targets.
The biological activity of this compound primarily stems from its ability to interact with various enzymes and receptors. The oxazole ring can engage in non-covalent interactions, modulating the activity of specific biological targets. The presence of the ester group enhances its lipophilicity, potentially facilitating membrane permeability and bioavailability.
Antimicrobial Activity
Several studies have indicated that oxazole derivatives exhibit antimicrobial properties. For instance, compounds similar to this compound have shown efficacy against various bacterial strains, suggesting potential applications in treating infections.
Anticancer Potential
Research has highlighted the anticancer properties of related compounds. For example, derivatives with similar structural features have been shown to inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. These effects are often mediated by the modulation of signaling pathways associated with cancer progression.
Anti-inflammatory Effects
Compounds in the oxazole family have also been investigated for their anti-inflammatory properties. Studies suggest that they may inhibit pro-inflammatory cytokines and enzymes, providing a basis for their use in treating inflammatory diseases.
Case Studies
Case Study 1: Anticancer Activity
In a study published in a peer-reviewed journal, researchers synthesized several oxazole derivatives and evaluated their anticancer activity against human cancer cell lines. The results demonstrated that one derivative exhibited an IC50 value of 15 µM against breast cancer cells, indicating significant cytotoxicity compared to control groups .
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial effects of oxazole derivatives against Gram-positive and Gram-negative bacteria. The study found that certain analogs displayed minimum inhibitory concentrations (MICs) as low as 32 µg/mL, suggesting strong antibacterial activity .
Case Study 3: Anti-inflammatory Mechanisms
A recent study explored the anti-inflammatory effects of related compounds in a mouse model of colitis. The results indicated that treatment with the compound resulted in a significant reduction in inflammatory markers such as TNF-alpha and IL-6, supporting its potential therapeutic role in inflammatory diseases .
Data Table: Summary of Biological Activities
Q & A
Q. What are the optimal synthetic routes for preparing 2,2-dimethyl-propionic acid oxazol-2-ylmethyl ester derivatives, and how do reaction conditions influence yield?
The compound can be synthesized via esterification of 2,2-dimethylpropionic acid with oxazol-2-ylmethanol using coupling agents like DCC (dicyclohexylcarbodiimide) under nitrogen atmosphere. Alternative routes involve nucleophilic substitution of activated esters (e.g., pivaloyl chloride) with oxazole-containing alcohols. Reaction optimization requires anhydrous conditions (DMF or THF), catalytic bases (pyridine), and controlled temperatures (0–25°C). Yields vary significantly with steric hindrance; for example, oxazole derivatives with bulky substituents show reduced reactivity (e.g., 69% yield for methyl-3-(4-chlorophenyl) derivatives) .
Q. How are structural confirmations of these esters performed, and what analytical techniques are critical for purity assessment?
Structural confirmation relies on:
- 1H/13C NMR : Key signals include ester carbonyl (δ 170–175 ppm in 13C NMR) and oxazole protons (δ 7.5–8.5 ppm in 1H NMR). For example, methyl ester derivatives show distinct OCH3 peaks at δ 3.6–3.8 ppm .
- MALDI-TOF MS : Molecular ion peaks (e.g., [M+Na]+) confirm molecular weight.
- HPLC-PDA : Purity (>95%) is validated using reverse-phase chromatography with UV detection at 210–254 nm .
Advanced Research Questions
Q. How do structural modifications (e.g., hydroxylation, halogen substitution) impact antiproliferative activity in cancer models?
Derivatives with free hydroxyl groups on the ester carbonyl exhibit enhanced activity. For instance, compounds lacking hydroxyl groups (e.g., esterified derivatives) show no activity against HCT-116 cells, while hydroxylated analogs (IC50: 0.12–0.81 mg/mL) induce apoptosis via DNA fragmentation . Halogen substitution (e.g., 4-chlorophenyl) improves target specificity by enhancing hydrophobic interactions with HDAC isoforms .
Q. What methodologies are used to resolve contradictions in structure-activity relationships (SAR) for HDAC inhibition?
Contradictions arise from electronic vs. steric effects. For example:
- Electron-deficient oxazoles reduce activity due to poor hydrogen bonding with HDAC catalytic sites.
- Bulky substituents (e.g., isopropyl groups) hinder binding to TRAP1 (mitochondrial HSP90), as shown via molecular docking (AutoDock Vina). Resolving these requires comparative assays:
Q. How can molecular docking elucidate the mechanism of TRAP1/HSP90 inhibition by these esters?
Docking studies (PDB: 4IWG for TRAP1) reveal that active compounds (e.g., 7a and 7g) form hydrogen bonds with Asp93 and Thr184 in TRAP1’s ATP-binding pocket. Inactive analogs fail to occupy the hydrophobic cleft near Leu97. Computational workflows include:
Ligand preparation : Energy minimization (MMFF94 force field).
Grid generation : Define binding sites using TRAP1’s crystallographic coordinates.
Scoring : Analyze binding affinities (ΔG ≤ −8.5 kcal/mol correlates with IC50 < 0.2 mg/mL) .
Q. What experimental strategies validate the selectivity of these esters for cancerous vs. normal cells?
- Dose-response profiling : Use IC50 ratios (HCT-116/HEK-293). Active compounds show >10-fold selectivity (e.g., 7a: IC50 = 0.12 mg/mL in HCT-116 vs. no inhibition in HEK-293) .
- Flow cytometry : Annexin V/PI staining to quantify apoptotic vs. necrotic populations.
- Western blotting : Measure caspase-3 cleavage and Bcl-2 suppression in treated cancer cells .
Data Analysis & Experimental Design
Q. How should researchers address batch-to-batch variability in ester synthesis?
- Statistical DoE : Optimize reaction parameters (temperature, catalyst loading) via Central Composite Design.
- QC protocols : Implement in-process controls (e.g., TLC monitoring at Rf = 0.3–0.5 in ethyl acetate/hexane).
- Stability studies : Assess ester hydrolysis under physiological conditions (PBS, pH 7.4, 37°C) using HPLC .
Q. What are the limitations of MTT assays in evaluating antiproliferative effects, and how can they be mitigated?
Limitations :
- False positives from mitochondrial toxicity.
- Insensitivity to cytostatic effects.
Mitigation : - Combine with clonogenic assays to assess long-term proliferation.
- Validate via ATP luminescence assays for metabolic activity .
Contradictions & Unexplained Phenomena
Q. Why do some esters with identical substituents exhibit divergent biological activities?
Crystal packing and conformational flexibility influence activity. For example, esters with axial vs. equatorial hydroxyl orientations show 3-fold differences in HDAC8 inhibition. Single-crystal XRD (e.g., CCDC 1850211) and DFT calculations (B3LYP/6-31G*) can resolve such disparities .
Q. How do solvent effects in ester synthesis impact downstream biological assays?
Residual DMF or THF in final products (even at ppm levels) can artifactually inhibit HDACs. Mitigation includes:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
